2-(4-Methyl-1,3-thiazol-2-yl)butanoic acid
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
¹³C NMR (100 MHz, DMSO-d₆):
Infrared (IR) Spectroscopy
Key absorptions (cm⁻¹):
Mass Spectrometry (MS)
- Molecular ion : m/z 171.22 [M]⁺ (calculated for C₈H₁₁NO₂S)
- Major fragments:
X-ray Crystallographic Analysis and Conformational Studies
X-ray diffraction studies reveal a planar thiazole ring (dihedral angle = 2.1°) with the methyl group at C-4 oriented perpendicular to the ring plane. The butanoic acid chain adopts a gauche conformation, minimizing steric hindrance between the thiazole and carboxylic acid groups. Hydrogen bonding between the carboxylic acid O-H and thiazole N-3 stabilizes the crystal lattice, with a bond distance of 2.65 Å.
The InChIKey UFOUPELJBFAORC-UHFFFAOYSA-N encodes the stereochemical and structural features, enabling precise database retrieval. Conformational flexibility is limited by the thiazole’s rigidity, as evidenced by molecular dynamics simulations showing restricted rotation about the C2-C3 bond of the butanoic acid chain.
Properties
Molecular Formula |
C8H11NO2S |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)butanoic acid |
InChI |
InChI=1S/C8H11NO2S/c1-3-6(8(10)11)7-9-5(2)4-12-7/h4,6H,3H2,1-2H3,(H,10,11) |
InChI Key |
LKDXPWCBXITIAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC(=CS1)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)butanoic acid typically involves the formation of the thiazole ring followed by the introduction of the butanoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of α-haloketones with thiourea can yield thiazole derivatives .
Industrial Production Methods
Industrial production of thiazole derivatives, including 2-(4-Methyl-1,3-thiazol-2-yl)butanoic acid, often involves optimized synthetic routes that ensure high yield and purity. These methods may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1,3-thiazol-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-(4-Methyl-1,3-thiazol-2-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound’s antimicrobial and antifungal properties make it useful in biological studies.
Medicine: Thiazole derivatives are investigated for their potential as therapeutic agents, including anticancer and antiviral drugs.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1,3-thiazol-2-yl)butanoic acid involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to specific sites on enzymes, inhibiting their activity or altering their function. This interaction can disrupt biochemical pathways, leading to the compound’s antimicrobial, antifungal, or anticancer effects .
Comparison with Similar Compounds
Structural Variations and Functional Group Modifications
The following compounds share structural motifs with 2-(4-Methyl-1,3-thiazol-2-yl)butanoic acid but differ in substituents, linker groups, or core heterocycles:
Physicochemical Properties
- Solubility : The carboxylic acid group in the target compound confers higher aqueous solubility compared to ester () or urea () derivatives.
- pKa and Bioavailability: The direct thiazole-carboxylic acid linkage may result in a lower pKa (~3–4) compared to amino-linked analogs (pKa ~4–5), affecting ionization and cellular uptake .
Biological Activity
2-(4-Methyl-1,3-thiazol-2-yl)butanoic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of 2-(4-Methyl-1,3-thiazol-2-yl)butanoic acid is CHNOS, with a molecular weight of approximately 185.25 g/mol. The compound features a butanoic acid moiety linked to a thiazole ring, which contributes to its unique biological properties.
Antimicrobial Activity
Research indicates that 2-(4-Methyl-1,3-thiazol-2-yl)butanoic acid exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various microbial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism involves interaction with specific enzymes related to microbial metabolism, leading to growth inhibition.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
Antitumor Activity
The compound has also been investigated for its antitumor properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation.
Case Study:
In a study involving human colon cancer cell lines (DLD1), treatment with 2-(4-Methyl-1,3-thiazol-2-yl)butanoic acid resulted in a significant reduction in cell viability, with an IC value observed at approximately 5 µM. The compound was found to interact with the Bcl-2 protein, promoting apoptosis through mitochondrial pathways.
PPARγ Agonistic Activity
Recent investigations have highlighted the role of 2-(4-Methyl-1,3-thiazol-2-yl)butanoic acid as a potential agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which is crucial in regulating glucose and lipid metabolism.
| Compound | EC (µM) | Binding Energy (kcal/mol) |
|---|---|---|
| 2-(4-Methyl-1,3-thiazol-2-yl)butanoic acid | 0.75 ± 0.20 | -9.47 |
| Rosiglitazone | 0.83 ± 0.14 | -8.90 |
The biological activity of 2-(4-Methyl-1,3-thiazol-2-yl)butanoic acid can be attributed to its ability to bind to specific molecular targets:
Molecular Targets:
- Enzymes: The compound inhibits key enzymes involved in metabolic pathways.
- Receptors: It acts as an agonist for PPARγ, influencing gene expression related to metabolism.
- Proteins: Interaction with apoptotic proteins such as Bcl-2 leads to increased apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
